N-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-[(E)-2-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)ethenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-NITROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiadiazole moiety, and nitro and dimethylamino functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-NITROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE typically involves multi-step reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5-amino-1,3,4-thiadiazole-2-thiol, followed by the reaction with 4-nitrobenzaldehyde under basic conditions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-NITROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. Substitution reactions may require halogenating agents or other electrophiles/nucleophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-NITROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-NITROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The nitro and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHOXYPHENYL)ETHENYL]-N,N-DIMETHYLANILINE
- 4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-CHLOROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE
Uniqueness
The uniqueness of 4-[(1E)-2-{5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1,3,4-THIADIAZOL-2-YL}-2-(4-NITROPHENYL)ETHENYL]-N,N-DIMETHYLANILINE lies in its combination of functional groups and structural features. The presence of both nitro and dimethylamino groups, along with the thiadiazole moiety, provides a unique set of chemical and physical properties that distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H26N6O2S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[(E)-2-[5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H26N6O2S/c1-31(2)22-11-5-19(6-12-22)17-25(21-9-15-24(16-10-21)33(34)35)26-29-30-27(36-26)28-18-20-7-13-23(14-8-20)32(3)4/h5-18H,1-4H3/b25-17+,28-18+ |
InChI Key |
RUZYELKVEURXJA-KWCUBGNDSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=NN=C(S3)/N=C/C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NN=C(S3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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